REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH:6]([c:7]2[c:8]([OH:13])[cH:9][cH:10][cH:11][cH:12]2)[OH:14])[cH:15][cH:16]1.[CH3:24][OH:25].[F:17][C:18]([F:19])([F:20])[C:21]([OH:22])=[O:23]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][c:7]2[c:8]([OH:13])[cH:9][cH:10][cH:11][cH:12]2)[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(O)c2ccccc2O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cc1ccc(Cc2ccccc2O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |